molecular formula C19H22FN3O2S B4943607 N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide

N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide

カタログ番号 B4943607
分子量: 375.5 g/mol
InChIキー: CHMWTUJRPJHICG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies and autoimmune diseases.

作用機序

BTK is a key signaling molecule in the B cell receptor pathway, which is essential for B cell activation and proliferation. Upon binding of an antigen to the B cell receptor, BTK is activated and initiates a cascade of downstream signaling events that ultimately lead to B cell activation and proliferation. N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to decreased downstream signaling and ultimately decreased B cell activation and proliferation.
Biochemical and physiological effects:
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been shown to have several biochemical and physiological effects in preclinical models. Inhibition of BTK leads to decreased B cell activation and proliferation, as well as decreased production of pro-inflammatory cytokines. This results in decreased tumor growth and improved disease symptoms in models of B cell malignancies and autoimmune diseases.

実験室実験の利点と制限

One advantage of using N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide in lab experiments is its high potency and selectivity for BTK. This allows for specific inhibition of BTK without affecting other signaling pathways. Another advantage is its well-characterized mechanism of action, which allows for precise interpretation of experimental results. One limitation is its relatively short half-life, which may require frequent dosing in some experiments.

将来の方向性

There are several potential future directions for research on N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide. One area of interest is combination therapy with other targeted agents or chemotherapy drugs, which may enhance its antitumor activity. Another area of interest is the potential use of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide in autoimmune diseases beyond rheumatoid arthritis and lupus, such as multiple sclerosis and type 1 diabetes. Additionally, further investigation into the pharmacokinetics and pharmacodynamics of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide may lead to improved dosing regimens and clinical efficacy.

合成法

The synthesis of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting from commercially available starting materials. The key intermediate is a piperidine derivative, which is then coupled with a thiazole derivative and a fluoroaryl derivative to form the final product. The synthesis has been optimized for high yield and purity, and is amenable to large-scale production.

科学的研究の応用

N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro studies have shown that N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK with high potency and selectivity, leading to decreased B cell activation and proliferation. In vivo studies have demonstrated that N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has significant antitumor activity in models of chronic lymphocytic leukemia and mantle cell lymphoma, and can also ameliorate autoimmune disease symptoms in models of rheumatoid arthritis and lupus.

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c20-16-4-1-15(2-5-16)11-22-18(24)6-3-14-7-9-23(10-8-14)19(25)17-12-21-13-26-17/h1-2,4-5,12-14H,3,6-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWTUJRPJHICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。